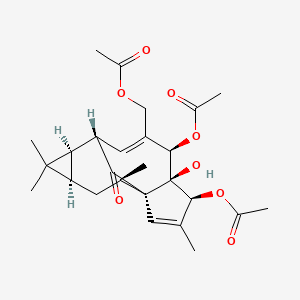
Ingenol triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ingenol triacetate is a natural product found in Euphorbia lactea and Euphorbia trigona with data available.
Applications De Recherche Scientifique
Oncology
Ingenol triacetate has shown promise in treating skin cancers, particularly actinic keratosis and non-melanoma skin cancers. The compound's efficacy is attributed to its ability to induce cell death in cancerous cells while promoting local immune responses.
Clinical Studies:
- A study evaluated the effectiveness of ingenol mebutate (a related compound) in treating actinic keratosis, reporting a complete clearance rate of 45% among treated patients . Although this compound specifically was not the focus, the findings suggest a similar potential for this compound in clinical settings.
Case Study:
- In a clinical trial involving 21 patients with actinic keratosis, histopathological analyses revealed significant improvements post-treatment with ingenol mebutate, indicating that ingenol derivatives could effectively restore normal skin morphology .
Virology
This compound has been identified as a selective inhibitor of human immunodeficiency virus (HIV) replication in vitro. This application highlights its potential role in antiviral therapies.
Mechanism of Action:
- The compound's ability to inhibit HIV replication is attributed to its interference with viral entry and replication processes within host cells .
Data Table: HIV Inhibition Studies
Combination Therapies
Recent research has explored the use of ingenol derivatives in combination with other therapeutic agents to enhance treatment efficacy against cancers. For instance, ingenol-3-angelate has been studied for its synergistic effects when combined with doxorubicin in prostate cancer treatment.
Case Study:
Propriétés
Numéro CAS |
30220-45-2 |
|---|---|
Formule moléculaire |
C26H34O8 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
[(1S,4S,5R,6R,9S,10R,12R,14R)-4,6-diacetyloxy-5-hydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl acetate |
InChI |
InChI=1S/C26H34O8/c1-12-10-25-13(2)8-19-20(24(19,6)7)18(21(25)30)9-17(11-32-14(3)27)23(34-16(5)29)26(25,31)22(12)33-15(4)28/h9-10,13,18-20,22-23,31H,8,11H2,1-7H3/t13-,18+,19-,20+,22+,23-,25+,26-/m1/s1 |
Clé InChI |
IMTIXJBINQBHFH-JETAQZOISA-N |
SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
SMILES canonique |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C)COC(=O)C |
Synonymes |
ingenol-3,5,20-triacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















